molecular formula C19H31NO5S B13060976 (S)-methyl3-hydroxy-2-(2,4,6-triisopropylphenylsulfonamido)propanoate

(S)-methyl3-hydroxy-2-(2,4,6-triisopropylphenylsulfonamido)propanoate

Cat. No.: B13060976
M. Wt: 385.5 g/mol
InChI Key: UZVGAOZBSSSTDW-QGZVFWFLSA-N
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Description

(S)-methyl 3-hydroxy-2-(2,4,6-triisopropylphenylsulfonamido)propanoate is a complex organic compound with a unique structure that includes a sulfonamide group and multiple isopropyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-methyl 3-hydroxy-2-(2,4,6-triisopropylphenylsulfonamido)propanoate typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the reaction of (S)-3-hydroxy-2-(2,4,6-triisopropylphenylsulfonamido)propanoic acid with methanol in the presence of a suitable catalyst to form the methyl ester. The reaction conditions often require controlled temperatures and specific solvents to ensure high yield and purity .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency, cost-effectiveness, and safety. This could include the use of continuous flow reactors and automated systems to monitor and control reaction parameters.

Chemical Reactions Analysis

Types of Reactions

(S)-methyl 3-hydroxy-2-(2,4,6-triisopropylphenylsulfonamido)propanoate can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The sulfonamide group can be reduced under specific conditions.

    Substitution: The isopropyl groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.

    Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group would yield a ketone or aldehyde, while reduction of the sulfonamide group could produce an amine.

Scientific Research Applications

(S)-methyl 3-hydroxy-2-(2,4,6-triisopropylphenylsulfonamido)propanoate has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis, particularly in the synthesis of complex molecules.

    Biology: The compound can be used in studies involving enzyme inhibition and protein interactions.

    Industry: It may be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (S)-methyl 3-hydroxy-2-(2,4,6-triisopropylphenylsulfonamido)propanoate involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonamide group can form strong interactions with active sites of enzymes, inhibiting their activity. The isopropyl groups may enhance the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    (S)-3-hydroxy-2-(2,4,6-triisopropylphenylsulfonamido)propanoic acid: This compound is similar but lacks the methyl ester group.

    (S)-methyl 3-hydroxy-2-(2,4,6-triisopropylphenylsulfonamido)butanoate: This compound has a similar structure but with a butanoate group instead of a propanoate group.

Uniqueness

(S)-methyl 3-hydroxy-2-(2,4,6-triisopropylphenylsulfonamido)propanoate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the sulfonamide group and multiple isopropyl groups makes it particularly useful in applications requiring strong and specific interactions with molecular targets.

Properties

Molecular Formula

C19H31NO5S

Molecular Weight

385.5 g/mol

IUPAC Name

methyl (2R)-3-hydroxy-2-[[2,4,6-tri(propan-2-yl)phenyl]sulfonylamino]propanoate

InChI

InChI=1S/C19H31NO5S/c1-11(2)14-8-15(12(3)4)18(16(9-14)13(5)6)26(23,24)20-17(10-21)19(22)25-7/h8-9,11-13,17,20-21H,10H2,1-7H3/t17-/m1/s1

InChI Key

UZVGAOZBSSSTDW-QGZVFWFLSA-N

Isomeric SMILES

CC(C)C1=CC(=C(C(=C1)C(C)C)S(=O)(=O)N[C@H](CO)C(=O)OC)C(C)C

Canonical SMILES

CC(C)C1=CC(=C(C(=C1)C(C)C)S(=O)(=O)NC(CO)C(=O)OC)C(C)C

Origin of Product

United States

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